molecular formula C13H17Br2NO2 B13465746 tert-butyl N-[2-(2,4-dibromophenyl)ethyl]carbamate

tert-butyl N-[2-(2,4-dibromophenyl)ethyl]carbamate

Cat. No.: B13465746
M. Wt: 379.09 g/mol
InChI Key: SASPREZXPGDKDV-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(2,4-dibromophenyl)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a tert-butyl group, a dibromophenyl group, and an ethyl linkage, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2,4-dibromophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(2,4-dibromophenyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate bond. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atoms on the phenyl ring. Common nucleophiles include amines, thiols, and alkoxides.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

    Oxidation and Reduction: The phenyl ring can undergo oxidation reactions to form quinones, while reduction reactions can convert the dibromo groups to dihydroxy groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products include various substituted phenyl derivatives.

    Hydrolysis: Products are 2-(2,4-dibromophenyl)ethylamine and tert-butyl alcohol.

    Oxidation: Products include quinones.

    Reduction: Products include dihydroxy derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Utilized in the study of enzyme inhibition, particularly those involving carbamate-sensitive enzymes.

Medicine:

  • Investigated for potential use in drug development, particularly as a prodrug that can release active amines in vivo.

Industry:

  • Used in the production of agrochemicals and pharmaceuticals.
  • Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2,4-dibromophenyl)ethyl]carbamate primarily involves its role as a protecting group for amines. The carbamate group can be cleaved under specific conditions to release the free amine, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the amine being protected.

Comparison with Similar Compounds

  • tert-Butyl N-[2-(4-bromophenyl)ethyl]carbamate
  • tert-Butyl N-[2-(2,4-dichlorophenyl)ethyl]carbamate
  • tert-Butyl N-[2-(2,4-difluorophenyl)ethyl]carbamate

Uniqueness:

  • The presence of two bromine atoms on the phenyl ring makes tert-butyl N-[2-(2,4-dibromophenyl)ethyl]carbamate more reactive in nucleophilic substitution reactions compared to its mono-bromo or non-bromo analogs.
  • The dibromo substitution pattern also influences the compound’s electronic properties, making it a valuable intermediate in the synthesis of more complex molecules.

Properties

Molecular Formula

C13H17Br2NO2

Molecular Weight

379.09 g/mol

IUPAC Name

tert-butyl N-[2-(2,4-dibromophenyl)ethyl]carbamate

InChI

InChI=1S/C13H17Br2NO2/c1-13(2,3)18-12(17)16-7-6-9-4-5-10(14)8-11(9)15/h4-5,8H,6-7H2,1-3H3,(H,16,17)

InChI Key

SASPREZXPGDKDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=C(C=C(C=C1)Br)Br

Origin of Product

United States

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